1-Bromo-4-((2,2-difluorocyclopropyl)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-((2,2-difluorocyclopropyl)methyl)benzene is an organic compound with the molecular formula C10H8BrF2 It is a derivative of benzene, where a bromine atom is substituted at the para position and a 2,2-difluorocyclopropylmethyl group is attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-((2,2-difluorocyclopropyl)methyl)benzene typically involves the following steps:
Cyclopropanation: The introduction of the difluorocyclopropyl group can be achieved through the reaction of a suitable precursor with difluorocarbene. This step often requires the use of strong bases and specific reaction conditions to ensure the formation of the cyclopropyl ring.
Bromination: The bromination of the benzene ring is usually carried out using bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide. This step ensures the selective substitution of the bromine atom at the para position relative to the cyclopropylmethyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Bromo-4-((2,2-difluorocyclopropyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding benzoic acid derivatives or reduction reactions to form cyclopropylmethylbenzene derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings, forming new carbon-carbon bonds with various partners
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-((2,2-difluorocyclopropyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and specialty chemicals .
Wirkmechanismus
The mechanism of action of 1-Bromo-4-((2,2-difluorocyclopropyl)methyl)benzene involves its interaction with various molecular targets. The bromine atom and the difluorocyclopropyl group influence the compound’s reactivity and binding affinity to specific enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-((2,2-difluorocyclopropyl)methyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-methylbenzene: Lacks the difluorocyclopropyl group, making it less reactive in certain coupling reactions.
1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluorocyclopropyl group, leading to different reactivity and applications.
1-Bromo-4-(2,2-difluorocyclopropyl)benzene: Similar structure but with different substitution patterns, affecting its chemical properties and applications .
Eigenschaften
Molekularformel |
C10H9BrF2 |
---|---|
Molekulargewicht |
247.08 g/mol |
IUPAC-Name |
1-bromo-4-[(2,2-difluorocyclopropyl)methyl]benzene |
InChI |
InChI=1S/C10H9BrF2/c11-9-3-1-7(2-4-9)5-8-6-10(8,12)13/h1-4,8H,5-6H2 |
InChI-Schlüssel |
MQHGLZHFQLOJSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.